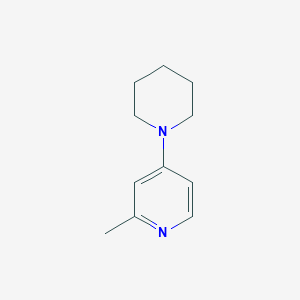

2-Methyl-4-(piperidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-9-11(5-6-12-10)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKGSZATXCWQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592006 | |

| Record name | 2-Methyl-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103971-16-0 | |

| Record name | 2-Methyl-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Piperidin 1 Yl Pyridine and Analogues

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods aim to construct the 2-Methyl-4-(piperidin-1-yl)pyridine framework in a minimal number of steps, often through convergent strategies. One notable approach involves the condensation of N-vinyl or N-aryl amides with π-nucleophiles. acs.org This process, activated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of 2-chloropyridine, allows for the single-step formation of substituted pyridine (B92270) derivatives. acs.org For instance, the reaction of specific amides with ynamides or ynamines can directly yield 4-amino pyridine derivatives. acs.org

Another direct method for synthesizing aminopyridines is the one-step synthesis from cyanopyridine. google.com This process utilizes sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. The reaction proceeds through a Huffman rearrangement under controlled temperature conditions, offering a simple and efficient route to aminopyridines with high purity. google.com

The table below summarizes key direct synthesis approaches.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| N-vinyl/N-aryl amides, π-nucleophiles | Tf2O, 2-chloropyridine | Substituted pyridines | acs.org |

| Cyanopyridine | Sodium tungstate, aq. NaOCl, heat | Aminopyridines | google.com |

Multistep Synthetic Routes Involving Functionalized Precursors

Multistep syntheses provide a versatile platform for introducing a wide array of functional groups onto the pyridine and piperidine (B6355638) rings, allowing for the creation of diverse analogues. These routes often involve the initial synthesis of a functionalized pyridine or piperidine which is then further modified.

Pyridine Ring Derivatization Strategies

A common strategy for synthesizing 4-substituted pyridines begins with the modification of the pyridine ring itself. A classic approach involves the N-oxidation of pyridine, followed by nitration to produce 4-nitropyridine-N-oxide. This intermediate can then be reduced to 4-aminopyridine (B3432731) using agents like iron in the presence of mineral acids such as hydrochloric or sulfuric acid. semanticscholar.org The choice of acid can influence the reaction rate and yield, with sulfuric acid generally providing a better yield of 4-aminopyridine. semanticscholar.org

Another derivatization strategy involves the activation of the pyridine ring through the formation of a pyridine betaine, which can then undergo substitution with a nucleophile. google.com This is followed by a deactivation step to remove the activating group, yielding the 4-substituted pyridine. google.com The functionalization of the pyridine ring can also be achieved through the hydrogenation of a pre-formed pyridine or pyridinium (B92312) ring, which is a prevalent method for producing piperidine derivatives. researchgate.net

The following table outlines various pyridine ring derivatization strategies.

| Starting Material | Key Intermediate | Reagents and Conditions | Final Product | Reference |

| Pyridine | 4-Nitropyridine-N-oxide | 1. N-oxidation 2. Nitration 3. Fe/H+ | 4-Aminopyridine | semanticscholar.org |

| Pyridine | Pyridine betaine | 1. Activation (e.g., with acrylic derivative) 2. Nucleophilic substitution 3. Deactivation | 4-Substituted pyridine | google.com |

| Substituted Pyridine | N/A | Hydrogenation (e.g., Rh/C, H2) | Substituted Piperidine | researchgate.netorganic-chemistry.org |

Piperidine Ring Incorporation and Modification

The piperidine moiety is a common feature in many biologically active compounds and can be incorporated or modified through several synthetic routes. researchgate.netkcl.ac.uk A prevalent industrial method involves the hydrogenation of pyridine, often using a molybdenum disulfide catalyst. nih.gov A modified Birch reduction using sodium in ethanol (B145695) also effectively reduces pyridine to piperidine. nih.gov

For the synthesis of more complex piperidine derivatives, such as those with substitutions at various positions, multi-step sequences are often employed. For example, the synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine starts with 2-methylpyrimidine, which undergoes bromination, coupling with N-benzyl piperidone, elimination, and finally catalytic hydrogenation to yield the target compound. google.com

The synthesis of substituted 4-piperidones can be achieved through the aza-Michael cyclization of substituted divinyl ketones with a primary amine. kcl.ac.uk These 4-piperidone (B1582916) building blocks can then be further functionalized. kcl.ac.uk

The table below details methods for piperidine ring incorporation and modification.

| Starting Material | Key Intermediate(s) | Reagents and Conditions | Final Product Type | Reference |

| Pyridine | N/A | Hydrogenation (MoS2 or Na/EtOH) | Piperidine | nih.gov |

| 2-Methylpyrimidine | 5-Bromo-2-methylpyrimidine, 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol | 1. Br2 2. N-benzyl piperidone 3. HCl 4. Pd/C, H2 | 2-Methyl-5-(piperidin-4-yl)pyrimidine | google.com |

| Vinyl aldehydes, vinylmagnesium bromide | Dienols, N-benzyl-4-piperidones | 1. Grignard reaction 2. MnO2, benzylamine | 2-Substituted-4-piperidones | kcl.ac.ukacs.org |

Catalytic Transformations in Compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules like this compound and its analogues. Both transition-metal catalysis and asymmetric catalysis have been instrumental in developing novel synthetic routes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium and copper, are widely used for C-N bond formation in the synthesis of aminopyridines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for coupling amines with aryl halides. While not explicitly detailed for this compound in the provided context, it represents a general and highly applicable method for this type of transformation. youtube.com

Copper-catalyzed reactions also provide a viable route for the synthesis of aminopyridines. For instance, copper-catalyzed aerobic oxidative amination of C(sp3)-H bonds has been used to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives. nih.gov Furthermore, a Cu(I)-catalyzed coupling-cyclization has been employed in the final step of synthesizing complex fused imidazopyridine structures. nih.gov

Ruthenium catalysts have also been shown to be effective. For example, a Ru(II) complex can catalyze the amination of 2-aminopyridines, providing a direct route to substituted pyridyl amines. researchgate.net

The following table summarizes key transition metal-catalyzed reactions.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Palladium complexes | Buchwald-Hartwig Amination | Aryl halides, Amines | Arylamines | youtube.com |

| Copper(I) iodide | Aerobic Oxidative Amination / Coupling-Cyclization | Aldehydes, 2-aminopyridines / Amino lactams | Imidazopyridines / Fused imidazopyridines | nih.govnih.gov |

| Ruthenium(II) complex | Amination | 2-Aminopyridines, Amines | Substituted 2-aminopyridines | researchgate.net |

Asymmetric and Stereoselective Synthesis Methods

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Several strategies have been developed for the asymmetric synthesis of piperidine derivatives.

One approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. acs.org Another iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, using ligands like MeO-BoQPhos, has been developed to produce chiral 2-alkyl piperidines with high enantioselectivity. dicp.ac.cn

Chemo-enzymatic methods offer another powerful tool for stereoselective synthesis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org A highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene, followed by a three-component cascade coupling, allows for the assembly of a functionalized piperidinone skeleton in one pot, which can be converted to a chiral aminopiperidine-fused imidazopyridine. nih.gov

The table below highlights key asymmetric synthesis methods.

| Catalyst/Method | Reaction Type | Substrates | Product Type | Reference |

| Rhodium catalyst | Asymmetric Carbometalation | Dihydropyridines, Boronic acids | Enantioenriched 3-substituted tetrahydropyridines | acs.org |

| Iridium/MeO-BoQPhos | Enantioselective Hydrogenation | 2-Alkyl-pyridinium salts | Chiral 2-alkyl piperidines | dicp.ac.cn |

| Amine oxidase/Ene imine reductase | Chemo-enzymatic Cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | acs.org |

| Chiral nitro diester | Michael Addition/Cascade Coupling | Dimethyl malonate, Nitrostyrene | Chiral aminopiperidine-fused imidazopyridines | nih.gov |

Organocatalysis in Compound Preparation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. In the context of pyridine chemistry, organocatalysts have been employed to achieve novel transformations and functionalizations.

A notable development is the photochemical organocatalytic functionalization of pyridines. nih.govacs.org This method utilizes the ability of an organocatalyst, such as a dithiophosphoric acid, to perform multiple catalytic roles. The process involves the initial protonation of the pyridine by the Brønsted acid catalyst, followed by a single-electron transfer (SET) to form a pyridinyl radical. This radical species can then couple with other radicals, enabling direct C-H functionalization. nih.gov This strategy offers distinct regioselectivity compared to classical methods, often favoring the C4 position of the pyridine ring. acs.org

Pyridine and its derivatives can themselves act as organocatalysts. For instance, pyridine has been identified as an effective organocatalyst for the reductive ozonolysis of alkenes. organic-chemistry.org In this process, pyridine promotes the fragmentation of carbonyl oxides, leading directly to the formation of aldehydes or ketones while avoiding the generation of hazardous peroxide intermediates. organic-chemistry.org While not a direct synthesis of the target compound, this demonstrates the catalytic utility of the pyridine motif.

Furthermore, organocatalysis plays a significant role in the synthesis of the piperidine moiety. Asymmetric synthesis of substituted piperidines can be achieved using organocatalysts to control stereochemistry, an important consideration for producing specific isomers of biologically active molecules. kcl.ac.uk

The table below summarizes key aspects of organocatalytic methods relevant to pyridine functionalization.

| Catalytic Approach | Catalyst Type | Key Features | Relevant Position |

| Photochemical Functionalization | Dithiophosphoric Acid | Radical-based mechanism; Divergent regioselectivity | C4-position |

| Reductive Ozonolysis | Pyridine | Peroxide-free; Direct formation of carbonyls | N/A |

| Asymmetric Piperidine Synthesis | Various Chiral Organocatalysts | Stereocontrol; Access to chiral building blocks | N/A |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. mdpi.com

One of the primary green strategies applicable to the synthesis of this compound is the use of environmentally benign solvents. Polyethylene glycol (PEG-400) has been demonstrated as a highly effective and green solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles. nih.gov Reactions performed in PEG-400 often proceed with excellent yields in very short timeframes (e.g., five minutes), and the solvent itself is non-toxic, biodegradable, and non-volatile. nih.gov

Solvent-free and microwave-assisted conditions represent another significant green approach. The direct amination of halopyridines with piperidine derivatives has been successfully achieved under microwave irradiation without any solvent or transition metal catalyst. researchgate.net This method, relying on the principles of SNAr, is not only environmentally friendly due to the absence of solvent but also highly efficient, benefiting from the rapid heating provided by microwaves.

Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for the synthesis of substituted pyridines. mdpi.comresearchgate.net For example, the α-methylation of pyridines has been accomplished using a simplified bench-top continuous flow setup. This method provides high selectivity, avoids hazardous work-up procedures, and significantly reduces reaction times and waste generation, making it a much greener protocol. mdpi.comresearchgate.net

Multicomponent reactions (MCRs) embody the green chemistry principle of atom economy by combining three or more reactants in a single operation to form a product that contains the majority of the atoms from the starting materials. rasayanjournal.co.in Efficient, one-pot MCRs have been developed for the synthesis of various 2-aminopyridine (B139424) derivatives, often under solvent-free conditions, providing a rapid and clean route to these structures. nih.gov

The following table compares different green synthetic approaches relevant to the preparation of the target compound and its analogues.

| Green Chemistry Approach | Key Advantages | Example Application |

| Green Solvents | Reduced toxicity, biodegradability, reusability | SNAr of halopyrimidines in PEG-400. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency, often solvent-free | Uncatalyzed piperidination of halopyridines. researchgate.net |

| Continuous Flow Chemistry | Enhanced safety, reduced waste, high selectivity, easy scale-up | α-Methylation of pyridines over a Raney® nickel catalyst. mdpi.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Solvent-free synthesis of 2-amino-3-cyanopyridines. nih.gov |

By embracing organocatalysis and green chemistry principles, the synthesis of this compound and related compounds can be achieved with greater precision, efficiency, and environmental consideration, aligning with the goals of modern sustainable chemical manufacturing.

Structural Elucidation and Advanced Characterization of 2 Methyl 4 Piperidin 1 Yl Pyridine

Spectroscopic Analysis Techniques

The precise structure of 2-Methyl-4-(piperidin-1-yl)pyridine is confirmed through various spectroscopic methods. These techniques provide complementary information, allowing for a complete and unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and environment of each atom can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum is characterized by signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the piperidine (B6355638) ring.

The aromatic region of the spectrum displays signals for the three protons on the pyridine ring. The proton at the C6 position typically appears as a doublet, due to coupling with the proton at C5. The protons at the C3 and C5 positions also exhibit characteristic splitting patterns based on their coupling with adjacent protons. The methyl group attached to the pyridine ring at the C2 position gives rise to a singlet in the upfield region of the spectrum.

The protons of the piperidine ring show a more complex pattern. The protons on the carbons adjacent to the nitrogen atom (C2' and C6') are deshielded and appear at a lower field compared to the other piperidine protons. The remaining methylene (B1212753) protons on the piperidine ring (C3', C4', and C5') typically appear as a broad multiplet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

The pyridine ring carbons show signals in the downfield region of the spectrum. The carbon atom attached to the nitrogen (C2) and the carbon atom attached to the piperidine group (C4) are significantly deshielded. The methyl group carbon appears at a high field, characteristic of sp³ hybridized carbons.

The piperidine ring carbons also have distinct chemical shifts. The carbons adjacent to the nitrogen (C2' and C6') are deshielded relative to the other carbons in the ring due to the electron-withdrawing effect of the nitrogen atom.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals.

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the pyridine and piperidine rings. For instance, the correlation between the H6 and H5 protons of the pyridine ring would be clearly visible.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon atom, confirming the assignments made from the 1D spectra. For example, the signal for the methyl protons can be directly linked to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl and piperidine methylene groups are found in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of the piperidinyl group is also a characteristic feature.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of this compound, offering a characteristic fingerprint of the molecule. While a dedicated spectrum for this specific compound is not widely published, the expected Raman shifts can be inferred from the analysis of its constituent moieties: the 2-methylpyridine (B31789) ring and the piperidine ring.

The pyridine ring vibrations are particularly informative. The ring breathing modes, which involve a symmetric expansion and contraction of the entire ring, are expected to produce intense peaks. For pyridine itself, these are typically observed around 1000–1050 cm⁻¹. nih.gov For 2-methylpyridine, characteristic C-C heteroaromatic stretching vibrations are found in the 1400-1650 cm⁻¹ region. researchgate.net The presence of the methyl group and the piperidinyl substituent at positions 2 and 4, respectively, will influence the exact position and intensity of these bands.

The piperidine moiety contributes vibrations primarily from its aliphatic C-H and C-N bonds. The C-H stretching vibrations are expected in the 2800–3000 cm⁻¹ range. The saturated nature of the piperidine ring means it lacks the π-electron system of pyridine, resulting in different Raman scattering characteristics. researchgate.net The chair conformation of the piperidine ring, the most stable arrangement, has its own set of characteristic vibrational modes. researchgate.nettandfonline.com

A summary of expected characteristic Raman shifts is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Moiety |

| C-H Stretching (Aliphatic) | 2800 - 3000 | Piperidine |

| C=C/C=N Stretching | 1400 - 1650 | 2-Methylpyridine |

| Ring Breathing Mode | 1000 - 1050 | 2-Methylpyridine |

This table is predictive, based on data from constituent parts and related molecules.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing insights into its structural integrity.

Low-Resolution Mass Spectrometry

In low-resolution electron ionization (EI) mass spectrometry, this compound (molecular formula C₁₂H₁₈N₂) is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its nominal molecular weight of 190 amu.

The fragmentation pattern would likely be dominated by cleavages at the bonds connecting the two ring systems and within the piperidine ring. A common fragmentation pathway for N-substituted piperidines is the alpha-cleavage, leading to the loss of a radical and the formation of a stable iminium ion. For this molecule, a significant fragment would be expected from the cleavage of the C-N bond between the pyridine ring and the piperidine nitrogen. Another likely fragmentation involves the loss of the methyl group from the pyridine ring. The mass spectrum of the related compound 4-isopropylpyridine (B108708) shows a base peak corresponding to the loss of a methyl group (M-15). nist.gov

Predicted Major Fragments in Low-Resolution MS:

m/z 190: Molecular ion (M⁺)

m/z 175: Loss of a methyl radical ([M-CH₃]⁺)

m/z 106: Fragment corresponding to the 2-methyl-4-aminopyridine (B1174260) cation after cleavage of the piperidine ring.

m/z 84: Fragment corresponding to the piperidinyl radical cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the measurement of the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Monoisotopic Mass (Calculated) | 190.146998 Da |

| Nominal Mass | 190 Da |

The calculated monoisotopic mass allows for precise identification and confirmation of the compound's synthesis against a measured HRMS value.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is determined by the electronic transitions within the molecule, primarily associated with the aromatic pyridine ring. The saturated piperidine ring does not exhibit significant absorption in the 200–800 nm range. chemicalbook.com

The spectrum is expected to be characterized by intense absorption bands corresponding to π → π* transitions of the substituted pyridine system. The UV spectrum of pyridine in solution shows absorption maxima around 250-262 nm. researchgate.net The substitution on the pyridine ring with a methyl group and an electron-donating piperidinyl group at positions 2 and 4, respectively, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. For comparison, 2-methylpyridine itself shows no absorption above 290 nm in aqueous solution. nih.gov The presence of the nitrogen-containing substituent at the 4-position typically enhances the intensity and shifts the absorption maxima.

Expected UV-Vis Absorption Data (in a non-polar solvent):

λ_max1: ~260 - 280 nm (π → π* transition)

λ_max2: Shorter wavelength band (~220 - 240 nm)

These values are estimates based on the spectra of related pyridine compounds.

Solid-State Structural Characterization

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on extensive studies of related piperidine and pyridine derivatives. researchgate.netnih.govtandfonline.com

Expected Structural Features:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation . This is the most common and lowest energy conformation for piperidine and its derivatives, minimizing steric strain. researchgate.nettandfonline.comebi.ac.uk

Pyridine Ring Planarity: The 2-methylpyridine ring will be essentially planar, as is characteristic of aromatic systems.

Relative Ring Orientation: The orientation of the piperidine ring relative to the pyridine ring will be such that steric hindrance between the hydrogen atoms on the piperidine ring (at positions 2 and 6) and the pyridine ring is minimized.

Illustrative Crystallographic Data from a Related Piperidine Derivative:

The following table shows typical crystallographic data for a substituted piperidine derivative to illustrate the expected parameters.

| Parameter | Example Value (from a substituted piperidine) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5714 |

| b (Å) | 19.7588 |

| c (Å) | 11.3961 |

| β (°) | 94.383 |

| Z | 4 |

Data from N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one, for illustrative purposes. tandfonline.com

Crystallographic Studies of Molecular Conformation

The molecule is composed of a planar pyridine ring and a piperidine ring. The piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The spatial relationship between these two rings is a key conformational feature. Due to the presence of the methyl group at the 2-position of the pyridine ring, steric hindrance would likely prevent a coplanar arrangement of the two rings. This would result in a twisted conformation where the plane of the piperidine ring is at a significant dihedral angle to the pyridine ring. This rotation around the C-N bond connecting the rings helps to alleviate the steric clash between the methyl group and the hydrogen atoms on the piperidine ring.

Table 1: Predicted Crystallographic and Conformational Parameters

| Feature | Predicted Characteristic | Rationale |

| Pyridine Ring | Planar | Aromatic nature of the ring. |

| Piperidine Ring | Chair Conformation | Most stable conformation for a six-membered saturated heterocycle. |

| Ring Orientation | Non-coplanar (Twisted) | Steric hindrance from the 2-methyl group on the pyridine ring. |

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic methods are essential for separating this compound from impurities and confirming its identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. For pyridine derivatives, a reversed-phase HPLC method is often employed. helixchrom.com This typically involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. researchgate.netptfarm.pl The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve the peak shape of basic compounds like pyridine derivatives. helixchrom.comsielc.com Detection is commonly performed using a UV detector, as the pyridine ring is a chromophore. dtic.mil The retention time of the compound under defined conditions serves as an identifier, while the peak area can be used for quantification and purity determination. ptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for volatile and thermally stable compounds. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a capillary column. cmbr-journal.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for highly confident identification. cmbr-journal.comnih.gov For complex biological samples, derivatization may be employed to enhance volatility and detection sensitivity. nih.gov

Table 2: Illustrative Chromatographic Methods for Analysis

| Method | Column Type | Mobile Phase / Carrier Gas | Detection | Primary Use |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with acidic modifier (e.g., formic acid) researchgate.netsielc.com | UV-Vis dtic.mil | Purity determination, Quantification |

| GC-MS | Capillary (e.g., HP-5MS) cmbr-journal.com | Helium cmbr-journal.com | Mass Spectrometry nih.gov | Identity confirmation, Impurity profiling |

Computational and Theoretical Investigations of 2 Methyl 4 Piperidin 1 Yl Pyridine

Quantum Chemical Calculation Approaches

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. These methods use the principles of quantum mechanics to model molecular behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. tandfonline.com DFT is based on the principle that the total energy of a system is a functional of the electron density. This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy. acs.org

In a typical DFT study of 2-Methyl-4-(piperidin-1-yl)pyridine, the molecular geometry would first be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. tandfonline.com Following optimization, various properties such as vibrational frequencies, bond lengths, and bond angles can be calculated and compared with experimental data, if available, to validate the computational model. jocpr.com The choice of functional (e.g., B3LYP, M06) and basis set (e.g., 6-311+G(d,p)) is crucial and is often selected based on benchmarking against experimental results for similar molecules. tandfonline.commdpi.com

Ab Initio Computational Methods

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction, and Coupled Cluster), can provide very accurate results. researchgate.net

For a molecule like this compound, ab initio calculations could be used to obtain highly accurate electronic energies and to further refine the geometric parameters obtained from DFT calculations. researchgate.net While computationally more expensive than DFT, these methods can be valuable for confirming the results of less rigorous approaches and for studying systems where DFT may not be as reliable.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. jocpr.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This information is crucial for understanding its reactivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which can be quantified as stabilization energies. These interactions, often referred to as hyperconjugation, are important for understanding molecular stability.

An NBO analysis of this compound would identify the key donor-acceptor interactions. For instance, it could reveal the extent of electron delocalization from the lone pair of the piperidine (B6355638) nitrogen into the pyridine (B92270) ring's anti-bonding orbitals. This would provide quantitative insight into the electronic communication between the piperidine and pyridine moieties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. jocpr.com It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps to predict sites for electrophilic and nucleophilic attack. acs.orgjocpr.com Different colors on the MEP map represent different values of the electrostatic potential; typically, red indicates negative potential (electron-rich regions), and blue indicates positive potential (electron-poor regions). jocpr.com

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack. Conversely, positive potential would likely be observed around the hydrogen atoms. This visual information is instrumental in understanding intermolecular interactions and chemical reactivity. acs.orgjocpr.com

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD are widely applied to understand the behavior of similar piperidine and pyridine-containing molecules in biological systems. MD simulations provide insights into the conformational dynamics, solvent interactions, and binding stability of a ligand within a protein's active site over time.

For related pyridine derivatives, computational studies have employed methods like Density Functional Theory (DFT) to determine molecular properties. tandfonline.com DFT calculations help in understanding the electronic structure, reactivity, and spectroscopic properties of molecules, which can be precursors to parameterizing the force fields used in MD simulations.

In a broader context, MD simulations are instrumental in drug discovery for:

Conformational Analysis: Exploring the accessible conformations of this compound and its analogs to identify low-energy and bioactive shapes.

Binding Free Energy Calculations: Estimating the affinity of the compound for its biological target, helping to rank potential drug candidates.

Solvation Effects: Understanding how the surrounding water molecules influence the structure and dynamics of the compound.

Structure-Based Computational Design and Prediction

Structure-based computational design and prediction involve the use of the three-dimensional structure of a target protein to design and evaluate potential ligands. This approach is fundamental in modern drug discovery.

Pharmacophore Modeling:

Pharmacophore modeling is a key technique used in the design of novel ligands. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For pyridine-containing compounds, pharmacophore models can be developed based on known active molecules to guide the design of new derivatives with improved potency and selectivity. For instance, in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, pharmacophore models have been developed that include features like a hydrogen bond donor, which can be a piperidino group, and a central scaffold, which could be a pyridine ring. zuj.edu.jo

Structure-Activity Relationship (SAR) Analysis:

Computational methods are heavily used to elucidate Structure-Activity Relationships (SAR). By systematically modifying the structure of a lead compound like this compound and calculating its predicted activity, researchers can build robust SAR models. For example, studies on TRPV1 antagonists with a pyridine C-region have shown that substitutions at different positions of the pyridine ring significantly impact potency. The introduction of a 4-methyl group to a pyridine ring in some antagonists led to a substantial decrease in potency, suggesting steric hindrance at the receptor binding site. nih.gov

In Silico ADMET Prediction:

A critical aspect of computational design is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. For novel synthesized quinoline (B57606) analogues containing a 4-(piperidin-1-ylmethyl) moiety, in silico ADMET studies have been performed to assess their drug-likeness and toxicity profiles, helping to prioritize compounds for further development. researchgate.net

Table 1: Computationally Investigated Analogs and Their Predicted Properties

| Compound/Analog | Computational Method | Investigated Property | Key Finding | Reference |

| Pyridine Derivatives | Density Functional Theory (DFT) | Molecular Properties | Determination of quantum chemical properties to understand reactivity. | tandfonline.com |

| Pyridine C-region Analogs (TRPV1 Antagonists) | SAR Analysis | Receptor Affinity | The 4-methyl group was poorly tolerated, likely due to steric repulsion. | nih.gov |

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline Analogs | In Silico ADMET | Drug-likeness, Toxicity | Synthesized molecules were found to be within an acceptable range with low predicted toxicity. | researchgate.net |

Biological Activity and Pharmacological Relevance of 2 Methyl 4 Piperidin 1 Yl Pyridine and Analogues

Receptor Binding and Modulation Studies

The versatility of the methyl-pyridinyl-piperidine scaffold allows for its interaction with multiple receptor systems within the central nervous system and periphery. The following sections detail the binding affinities and functional activities of analogues of 2-Methyl-4-(piperidin-1-yl)pyridine at several key pharmacological targets.

Analogues of this compound have shown significant interactions with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in the pathophysiology of depression, anxiety, and other CNS disorders. wikipedia.orgrndsystems.com

Research into dual 5-HT1A and 5-HT7 receptor ligands has utilized the pyridinyl-piperazine scaffold, a close bioisostere of the pyridinyl-piperidine core. nih.gov For instance, a structure-activity relationship study modifying a lead compound, SYA16263, led to the identification of potent dual-receptor ligands. nih.gov One such analogue, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) , demonstrated sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor. nih.gov This compound was identified as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, a profile suggestive of potential antidepressant effects. nih.gov

Furthermore, the methyl-piperidine moiety is a key feature in selective ligands for other serotonin receptor subtypes. A series of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides were developed as selective 5-HT(1F) receptor agonists. nih.gov The lead compound in that series, while selective for 5-HT(1F), also displayed notable affinity for the 5-HT1A receptor. nih.gov Similarly, the selective 5-HT7 antagonist SB-269970 incorporates a 4-methylpiperidine (B120128) group, underscoring the importance of this structural element for high-affinity binding to serotonin receptor subtypes. nih.gov

| Compound Name | Target Receptor | Binding Affinity (Ki) | Functional Activity |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (Analogue) nih.gov | 5-HT1A | 0.74 nM | Full Agonist |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (Analogue) nih.gov | 5-HT7 | 8.4 nM | Antagonist |

| N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide (Analogue) nih.gov | 5-HT1F | High Affinity | Agonist |

| SB-269970 (Analogue) nih.gov | 5-HT7 | Potent Affinity | Antagonist |

Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for the development of therapeutics for neurological disorders and pain. nih.govsigmaaldrich.com The 4-pyridylpiperidine framework is a critical structural feature for ligands with high affinity for sigma receptors. nih.gov

In the development of dual-acting ligands, the 4-pyridylpiperidine moiety has been identified as crucial for achieving high affinity at both histamine (B1213489) H3 and σ1 receptors. nih.gov A comparative study showed that 4-pyridylpiperidine derivatives were significantly more potent at σ1 receptors than their unsubstituted piperidine (B6355638) counterparts. nih.gov For example, a series of 4-pyridylpiperidine derivatives displayed σ1 receptor binding affinities (Ki) in the low nanomolar range (3.3-5.6 nM). nih.gov The protonated piperidine nitrogen is believed to form a key salt bridge interaction with the Glu172 residue within the σ1 receptor binding pocket, contributing to the high biological activity. nih.gov

Another study identified a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , as a potent σ1 receptor ligand with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2 subtype. nih.govresearchgate.net These findings highlight the potential of the broader methyl-pyridine-piperidine scaffold in designing potent and selective sigma receptor modulators. nih.govresearchgate.net

| Compound Name | Target Receptor | Binding Affinity (Ki) | Selectivity |

| 4-pyridylpiperidine derivatives (Analogues) nih.gov | σ1 | 3.3 - 5.6 nM | Not specified |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Analogue) nih.govresearchgate.net | σ1 | 1.45 nM | 290-fold selective over σ2 |

| Sigma-1 receptor antagonist 2 (Reference) targetmol.com | σ1 | 3.88 nM | >330-fold selective over σ2 (Ki=1288 nM) |

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters. acs.org As such, H3R antagonists are pursued for treating a range of neurological and psychiatric disorders. acs.org

Research has established the 4-pyridylpiperidine scaffold as a key component in the design of potent H3 receptor antagonists. nih.govacs.org Studies aimed at developing dual H3/σ1 receptor ligands identified compounds with a 4-pyridylpiperidine core that exhibited high affinity for the H3 receptor. nih.gov For example, the lead compound KSK68 , which features this moiety, was found to be a high-affinity histamine H3 receptor antagonist. nih.govacs.org The piperidine ring within this structure was determined to be a critical element for this dual activity. acs.org Other research has also highlighted the utility of related scaffolds, such as 4-[(1H-imidazol-4-yl)methyl]piperidine, in creating novel H3 receptor antagonists. nih.gov

| Compound Name | Target Receptor | Binding Affinity (Ki) |

| KSK68 (Analogue) nih.govacs.org | H3 | High Affinity |

| E377 (Analogue) nih.gov | H3 | 31 nM |

| 4-[(1H-imidazol-4-yl)methyl]piperidine-based antagonists (Analogues) nih.gov | H3 | Potent Affinity |

The cannabinoid receptor type 1 (CB1R) is a key component of the endocannabinoid system and a target for treating obesity, pain, and substance abuse disorders. mdpi.com While not a pyridine derivative, the well-known CB1R antagonist/inverse agonist SR141716A (Rimonabant) contains a N-(piperidin-1-yl) and a methyl group attached to a central pyrazole (B372694) ring. nih.govnih.gov

The structure of SR141716A is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. nih.govnih.gov Molecular modeling and structure-activity relationship studies have shown that the piperidine moiety and other structural features are crucial for its high-affinity binding and inverse agonist activity at the CB1 receptor. nih.govdocumentsdelivered.com The protonated form of the piperidine nitrogen is believed to be important for its interaction within the receptor binding pocket. nih.gov Although the core heterocycle is different, the presence and importance of the piperidin-1-yl group in a prominent CB1R modulator suggest that scaffolds containing this feature, such as this compound, could be explored for potential interactions with cannabinoid receptors.

The pyridine ring is a common feature in many kinase inhibitors developed for oncology. Analogues of this compound have been investigated for their ability to inhibit various kinases involved in cancer cell growth and proliferation, such as anaplastic lymphoma kinase (ALK), ROS1, and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR). nih.govmedchemexpress.comacs.org

In the search for novel ALK and ROS1 dual inhibitors, a series of 2,4-diarylaminopyrimidine analogues were designed. nih.gov One promising compound from this series, 34c (WY-135) , demonstrated potent inhibition of both ALK (IC50 = 1.4 nM) and ROS1 (IC50 = 1.1 nM). nih.gov

Furthermore, pyridine-containing scaffolds have been central to the development of PI3K/mTOR dual inhibitors. nih.gov An imidazo[1,2-a]pyridine (B132010) derivative was identified as a potent dual PI3K/mTOR inhibitor with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov Another example is PQR309 (bimiralisib) , a 4,6-dimorpholino-1,3,5-triazine-based compound with a pyridine substitution, which acts as a potent pan-class I PI3K and mTOR inhibitor and has entered clinical trials. acs.org These examples show that the pyridine moiety is a key pharmacophoric element for potent kinase inhibition.

| Compound Name | Target Kinase(s) | Inhibitory Concentration (IC50) |

| 34c (WY-135) (Analogue) nih.gov | ALK | 1.4 nM |

| 34c (WY-135) (Analogue) nih.gov | ROS1 | 1.1 nM |

| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (Analogue) nih.gov | PI3K | 0.20 nM |

| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (Analogue) nih.gov | mTOR | 21 nM |

| PQR309 (bimiralisib) (Analogue) acs.org | PI3K / mTOR | Potent Inhibition |

Opioid receptors, including the mu (μ), kappa (κ), and delta (δ) subtypes, are the primary targets for opioid analgesics. nih.govnih.gov There is evidence suggesting that compounds structurally related to this compound can modulate opioid receptor function, particularly through interactions with other neurotransmitter systems.

MPEP (2-Methyl-6-(phenylethynyl)pyridine) , a selective antagonist for the metabotropic glutamate (B1630785) receptor mGluR5, has been shown to reduce the effects of morphine withdrawal. wikipedia.org This effect is believed to stem from a direct functional interaction between the mGluR5 and the μ-opioid receptor (MOR). wikipedia.org This finding indicates that methyl-pyridine derivatives can indirectly modulate the opioid system by acting on functionally coupled receptors. While direct binding data for this compound at opioid receptors is not specified, the activity of its close analogue MPEP suggests a potential role in modulating opioid-related behaviors. The complexity of opioid receptor signaling, including the formation of heterodimers (e.g., KOR/DOR) and extensive alternative splicing of the MOR gene, presents numerous possibilities for modulation. nih.govyoutube.com

Other Receptor Target Investigations

Beyond the more commonly studied receptors, analogues of this compound have been investigated for their affinity towards other significant biological targets, notably sigma receptors and monoamine transporters.

Molecules containing piperidine and piperazine (B1678402) substructures have demonstrated a high binding affinity for the sigma-1 receptor (σ1R). rsc.org This receptor is of particular interest as it is found to be overexpressed in a variety of cancers, making it a viable target for the development of new diagnostic and therapeutic agents. rsc.org For instance, computational docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential σ1R ligand. Its fluoroethylated analogue, [18F]FEt-PPZ, showed good affinity for σ1R and excellent stability in complex with the receptor in molecular dynamics simulations. rsc.org This highlights the potential of piperidine-based structures in targeting sigma receptors for applications in oncology. rsc.org

Furthermore, investigations into 4-benzylpiperidine (B145979) carboxamide derivatives have revealed their activity as monoamine transporter inhibitors. These compounds have been shown to inhibit the reuptake of serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). biomolther.org The binding mode analysis indicates that the 4-benzylpiperidine moiety fits into the inner pocket of these transporters, having multiple hydrophobic interactions. biomolther.org This suggests that the piperidine-pyridine scaffold could be a foundational structure for developing triple reuptake inhibitors, which have potential applications in treating neuropsychiatric disorders. biomolther.org

Enzyme Inhibition and Modulation

The piperidine-pyridine framework is a prominent feature in a variety of enzyme inhibitors, demonstrating significant potential in modulating the activity of several key enzyme families.

Analogues of this compound have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. nih.govacs.org Piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, exhibits dose-dependent inhibitory activity against both MAO-A and MAO-B. nih.gov Structure-activity relationship (SAR) studies on piperine derivatives have shown that the piperidine moiety is a critical component for MAO inhibition. nih.govacs.org

Synthetic derivatives have also shown potent and selective MAO inhibition. A series of pyridazinobenzylpiperidine derivatives were evaluated, with most compounds showing higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor, with a competitive and reversible mechanism of action. mdpi.com This selectivity for MAO-B is a desirable trait for therapeutic agents aimed at treating neurodegenerative disorders like Parkinson's disease. mdpi.com

Table 1: MAO Inhibitory Activity of Selected Piperidine Analogues

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Piperine | MAO-A | 49.3 | nih.gov |

| Piperine | MAO-B | 91.3 | nih.gov |

| Compound 7 | hMAO-A | 15.38 ± 0.071 | nih.gov |

| Compound 17c | hMAO-A | 16.11 ± 0.091 | nih.gov |

| Compound S5 | MAO-B | 0.203 | mdpi.com |

| Compound S16 | MAO-B | 0.979 | mdpi.com |

| Compound S5 | MAO-A | 3.857 | mdpi.com |

| Compound S15 | MAO-A | 3.691 | mdpi.com |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. Several analogues incorporating the piperidinyl-pyridine structure have emerged as potent cholinesterase inhibitors. mdpi.comnih.govmdpi.com

A series of piperidinyl-quinoline acylhydrazones were synthesized and evaluated for their cholinesterase inhibitory potential. mdpi.comnih.gov Within this series, some compounds were identified as potent and dual inhibitors of both AChE and BuChE. mdpi.comnih.gov For example, compound 8c was a lead candidate for AChE inhibition, showing significantly higher potency than the standard drug neostigmine. mdpi.comnih.gov Conversely, compound 8g was a highly potent and selective inhibitor of BuChE. mdpi.comnih.gov In another study, the replacement of a piperazine ring with a piperidine did not significantly alter the activity against either AChE or BuChE, suggesting the importance of substituents on the heterocyclic ring for biological activity. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Analogues

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 8c | AChE | 5.3 ± 0.51 | mdpi.comnih.gov |

| Compound 8g | BuChE | 1.31 ± 0.05 | mdpi.comnih.gov |

| Compound 8a | AChE | 6.1 ± 0.31 | mdpi.com |

| Compound 8b | AChE | 6.3 ± 0.23 | mdpi.com |

| Neostigmine (Standard) | AChE | 16.3 ± 1.12 | mdpi.comnih.gov |

| Donepezil (Standard) | BuChE | 7.23 ± 0.12 | mdpi.com |

Direct thrombin inhibitors represent a major class of anticoagulants. The 4-(piperidin-1-yl)pyridine moiety has been successfully incorporated as a P1 binding element in the design of novel, nonpeptide direct thrombin inhibitors. nih.gov Starting from a weakly active amidinopiperidine derivative, optimization of the structure led to the identification of compound 13b, which demonstrated excellent thrombin (factor IIa) inhibition with a high degree of selectivity over other serine proteases like factor Xa and trypsin. nih.gov Another related compound, MCI-9038, a piperidine carboxylic acid derivative, was also identified as a potent synthetic thrombin inhibitor. nih.gov

Table 3: Thrombin Inhibitory Activity of Selected Piperidine Analogues

| Compound | Target | Kᵢ | Source |

|---|---|---|---|

| Compound 13b | Thrombin (fIIa) | 6 nM | nih.gov |

| Compound 13b | Factor Xa | 5.64 µM | nih.gov |

The therapeutic potential of this chemical class extends to other enzyme families, including epigenetic targets. Notably, 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been developed as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govmdpi.com These compounds, such as 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, act as reversible and competitive inhibitors with Ki values in the nanomolar range. nih.govmdpi.com Importantly, these LSD1 inhibitors showed high selectivity against the related MAO-A and MAO-B enzymes. nih.gov The crystal structure of LSD1 in complex with one of these inhibitors revealed that the piperidine ring interacts with key residues in the catalytic center, providing a basis for the rational design of more potent inhibitors. mdpi.com

Cellular and Preclinical Biological Evaluation

The promising enzymatic and receptor-level activities of these compounds have been further explored in cellular and preclinical models.

The potent thrombin inhibitor, compound 13b, which features a 4-(piperidin-1-yl)pyridine core, demonstrated significant in vitro anticoagulant activity and good membrane permeability. nih.gov In an ex vivo study in mice, oral administration of this compound led to a significant prolongation of the activated partial thromboplastin (B12709170) time (aPTT), confirming its anticoagulant effects in a biological system. nih.gov Similarly, the thrombin inhibitor MCI-9038 was shown to inhibit thrombin-induced platelet aggregation and adhesion in in vitro studies. nih.gov

In the context of cancer, potent LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold were shown to increase cellular H3K4 methylation levels. nih.gov These compounds strongly inhibited the proliferation of several leukemia and solid tumor cell lines with EC₅₀ values as low as 280 nM, while exhibiting negligible effects on normal cells. nih.gov For sigma-1 receptor ligands, in vitro cell binding studies using [18F]FEt-PPZ in glioma and melanoma cell lines showed significant and specific uptake, which could be blocked by an excess of the non-radioactive compound, confirming target engagement in a cellular environment. rsc.org

Furthermore, preclinical evaluation of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors included assessment of their ability to cross the blood-brain barrier using a parallel artificial membrane permeability assay (PAMPA), with lead compounds showing positive results for brain penetration. mdpi.com Thiazolo[5,4-d]pyrimidine derivatives bearing a piperidine-4-carboxamide substituent have been evaluated for their interaction with DNA, a crucial step in assessing the mechanism of action for potential anticancer agents. mdpi.com

Antiproliferative Effects in Cellular Models

Derivatives of the pyridine and piperidine/piperazine scaffold have demonstrated notable antiproliferative activity against various human cancer cell lines.

A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects using an MTT assay against four human cancer cell lines: K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov Several compounds in this series showed moderate to good activity on all cell lines tested, with the exception of K562. nih.gov Specifically, compounds designated as 6d, 6e, and 6i displayed significant activity, highlighting the potential of this structural class. nih.gov

In another study, newly synthesized pyridinethione and thienopyridine derivatives were screened for cytotoxic activity. nih.gov Several of these compounds were found to be selectively active against human liver and colon cancer cells, while showing low cytotoxicity against non-tumor fibroblast-derived cell lines, suggesting a favorable safety profile. nih.gov However, the pyridine derivatives tested in this particular study exhibited low anticancer activity against the MCF-7 breast cancer cell line. nih.gov

Furthermore, the discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a new class of human caseinolytic protease P (HsClpP) agonists has been reported as a potential anticancer strategy. acs.org One compound, SL44, inhibited the proliferation of HCCLM3 hepatocellular carcinoma cells with an IC50 value of 3.1 μM. acs.org

Table 1: Antiproliferative Activity of Selected Pyridine Analogues

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205, MDA-MB 231, IMR-32 | Good activity for compounds 6d, 6e, 6i | nih.gov |

| Pyridinethione and thienopyridine derivatives | Liver and Colon Cancer Cells | Selective activity | nih.gov |

| 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivative (SL44) | HCCLM3 (Hepatocellular Carcinoma) | IC50 = 3.1 μM | acs.org |

Antimicrobial and Antiviral Potential

The pyridine scaffold is a key component in many compounds with antimicrobial and antiviral properties. nih.gov The addition of other heterocyclic rings or specific functional groups can enhance these activities. nih.gov

A series of imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antibacterial activity. mdpi.com In vitro testing against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative) showed that the Gram-positive bacteria were more sensitive to these compounds. mdpi.com One derivative, compound 2, exhibited a minimum inhibitory concentration (MIC) of 0.07 mg/mL against B. cereus. mdpi.com Similarly, certain 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles demonstrated good antimicrobial activity against S. aureus, E. coli, and C. albicans. nih.gov

In the realm of antiviral research, novel trifluoromethylpyridine piperazine derivatives were synthesized and tested for their activity against plant viruses. nih.gov Several compounds showed potent protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Compound A16, in particular, demonstrated a higher protective effect against TMV (EC50 = 18.4 μg/mL) than the commercial agent ningnanmycin (B12329754) (EC50 = 50.2 μg/mL). nih.gov Another study focused on pyrazolo[3,4-b]pyridine derivatives, which exhibited inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net

Table 2: Antimicrobial and Antiviral Activity of Selected Pyridine Analogues

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridine derivative (Compound 2) | Bacillus cereus | MIC | 0.07 mg/mL | mdpi.com |

| Trifluoromethylpyridine piperazine derivative (A16) | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 18.4 μg/mL | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (Compound 3f) | Mayaro virus (MAY) | EC50 | 2.2 μM | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivative (Compound 3c) | Vesicular Stomatitis Virus (VSV) | EC50 | 1.0 μM | researchgate.net |

Anti-inflammatory and Analgesic Properties

Analogues incorporating pyridine and piperazine/piperidine moieties have been investigated for their potential to treat inflammation and pain.

A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and evaluated for in vivo anti-inflammatory activity against xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.com The results indicated that nearly all the synthesized compounds exhibited potent anti-inflammatory activities, with some compounds (M15 and M16) showing efficacy equal to or greater than standard drugs like aspirin (B1665792) and indomethacin (B1671933) at the same dose. mdpi.com

In the context of analgesic properties, a series of N,N-disubstituted-2-methylpiperazines were synthesized and tested. researchgate.net While binding studies showed these compounds lacked significant affinity for mu-opioid receptors, one compound (3a) displayed significant analgesic effects in both the hot plate test and the phenyl-p-benzoquinone (B1682775) induced abdominal constriction test in mice. researchgate.net Other research has explored dual piperidine-based ligands that target both histamine H3 and sigma-1 receptors for the treatment of nociceptive and neuropathic pain. nih.gov One lead structure, compound 12, which contains a 4-(piperidin-4-yl)pyridine (B1299547) fragment, showed a broad spectrum of analgesic activity in pain models. nih.gov

Preclinical In vivo Animal Studies

The therapeutic potential of this compound analogues has been further explored in preclinical animal models.

A study on methyl salicylate derivatives bearing a piperazine moiety demonstrated strong, dose-dependent anti-inflammatory activity in mouse models of xylol-induced ear edema and carrageenan-induced paw edema. mdpi.com In vivo studies of a 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative, SL44, showed potent tumor growth inhibitory activity in a hepatocellular carcinoma model. acs.org

In the field of neuroscience, preclinical testing of N-[(11)C]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a radioligand for muscarinic receptors, was conducted in Wistar rats to assess its potential for PET imaging of the brain. nih.gov The study confirmed high brain uptake of the compound. nih.gov Another study investigated the neurotoxic effects of 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), an analog of the neurotoxin MPTP, in mice. nih.gov TMMP was found to cause persistent depletion of striatal dopamine and induce nerve terminal degeneration, with effects even more potent than MPTP at equivalent doses. nih.gov

Biochemical Pathway Analysis

Understanding the biochemical pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.

The anticancer activity of the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative SL44 is linked to its function as an agonist of human caseinolytic protease P (HsClpP). acs.org Mechanistically, SL44 induces the degradation of respiratory chain complex subunits, which in turn leads to apoptosis in hepatocellular carcinoma cells. acs.org

The neurotoxicity of the MPTP analog, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), was found to be dependent on its metabolism. nih.gov Experiments showed that TMMP is oxidized by monoamine oxidase B (MAO-B) to a pyridinium (B92312) ion species, a critical step for its neurotoxic action. nih.gov This was confirmed by the observation that pretreatment of mice with a MAO inhibitor blocked the dopamine-depleting effects of TMMP. nih.gov

In the context of antimicrobial action, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been identified as potent inhibitors of urease, a nickel-dependent enzyme crucial for the survival of various pathogenic microorganisms like Helicobacter pylori. nih.gov In silico analysis revealed that the most active compounds form favorable interactions with the active site of the urease enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For pyridine derivatives, SAR analyses have provided insights into which structural modifications enhance their therapeutic potential. nih.gov

Influence of Substituent Variations on Biological Profiles

The biological activity of pyridine-based compounds is highly dependent on the nature and position of various substituents on the pyridine ring and associated moieties. nih.gov

For antiproliferative activity, studies have shown that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the efficacy of pyridine derivatives. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to result in lower antiproliferative activity. nih.gov In a series of 1-(3-nitropyridin-2-yl)piperazine derivatives designed as urease inhibitors, diversification of the core structure by adding N-phenylpropionamide and N-phenylisobutyramide moieties led to significant differences in inhibitory potency. nih.gov

The neurotoxicity of MPTP analogs is also highly structure-dependent. A comparative study showed that 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP) caused significant dopamine depletion, whereas the structurally similar 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (B1218979) did not, demonstrating that subtle structural changes can eliminate neurotoxic effects. nih.gov

In the synthesis of 2-methylpyridines, the reaction conditions and starting materials influence the regioselectivity, with methods developed to favor the production of α-methylated pyridines. researchgate.net This control over substituent placement is critical for developing derivatives with specific biological profiles.

Stereochemical Effects on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of pharmacological activity. For analogues of this compound that possess chiral centers, typically through substitution on the piperidine ring, the different stereoisomers can exhibit markedly different potencies and efficacies.

While studies focusing specifically on the stereoisomers of this compound (where the methyl group is on the pyridine ring and thus achiral) are not prevalent, research on closely related piperidine derivatives unequivocally demonstrates the importance of stereochemical considerations. For instance, in a series of antihypertensive 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, a clear distinction in pharmacological activity was observed between the optical isomers. The (+) isomers were consistently more potent than the corresponding (-) isomers in their hypotensive effects and α-adrenergic blocking activities. nih.gov

Similarly, a study on new series of piperidin-4-one derivatives highlighted the impact of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. researchgate.net The synthesis of specific diastereomers is a key strategy in medicinal chemistry to optimize the therapeutic index of a drug candidate. Methods for achieving this include diastereoselective Mannich reactions followed by reductive cyclization, and the hydrogenation of substituted pyridines to yield specific piperidine isomers. nih.govmdpi.com

The concept of using conformationally restricted analogues, or bioisosteres, is another approach to understanding the impact of stereochemistry. "Dewar pyridines" have been explored as rigid isosteres of piperidines, allowing for the creation of molecules with specific and predictable three-dimensional shapes to probe receptor binding pockets. chemrxiv.org

The following table summarizes the stereochemical effects observed in analogues of this compound, highlighting the differential activity of stereoisomers.

| Compound Class | Stereochemical Feature | Observed Effect on Pharmacological Activity | Reference |

| 4-Piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles | Optical Isomers ((+) vs. (-)) | (+) isomers were consistently more potent as antihypertensive agents and α-adrenergic blockers. | nih.gov |

| Piperidin-4-one derivatives | Diastereomers | Stereochemistry significantly influenced antibacterial, antifungal, and anthelmintic activities. | researchgate.net |

| Methyl substituted pipecolinates | cis vs. trans Diastereomers | The synthesis of specific diastereoisomers allows for the exploration of 3D fragment chemical space in drug discovery. | rsc.org |

Advanced Research Applications and Potential Translational Avenues

Catalysis in Organic Synthesis

The pyridine (B92270) motif is a cornerstone in the field of catalysis, and derivatives like 2-Methyl-4-(piperidin-1-yl)pyridine build upon this legacy. Its electron-donating piperidinyl group significantly enhances the nucleophilicity of the pyridine nitrogen, making it a powerful catalyst in several transformations.

Role as Acylation Catalysts

Derivatives of 4-aminopyridine (B3432731) are well-established as superior nucleophilic catalysts for acylation reactions, often referred to as "super-acylators." The parent compound, 4-(dimethylamino)pyridine (DMAP), is a classic example, but its efficacy can be tuned by modifying its substituents. This compound belongs to this class of highly active organocatalysts. The mechanism involves the nucleophilic pyridine nitrogen attacking the acyl source (e.g., an anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol, regenerating the catalyst for the next cycle.

The introduction of a methyl group at the C2 position, as in this compound, can influence the catalyst's steric environment and stability. Research on related atropisomeric α-methyl substituted analogues of DMAP has explored their effectiveness as acyl transfer catalysts. researchgate.netmdpi.com Furthermore, studies on annelated derivatives of 4-aminopyridine have demonstrated their potential in mediating the regioselective acylation of complex molecules like diols, highlighting the tunability of this catalyst class. uni-muenchen.de The combination of the highly nucleophilic 4-piperidino group and the 2-methyl substituent makes this compound a promising candidate for specialized acylation reactions where catalyst structure can influence selectivity and efficiency.

Application in Chiral Catalysis

The development of asymmetric reactions is a paramount goal in modern organic synthesis, and the this compound scaffold is a valuable platform for creating chiral catalysts. While the compound itself is achiral, it can be integrated into larger, more complex molecular architectures that impart chirality. scispace.com

A significant strategy involves creating "planar-chiral" derivatives, where the pyridine ring is complexed to a metal, and substituents create a chiral plane. scispace.com More directly, research has shown that chiral catalysts can be synthesized from closely related structures. For instance, a series of novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives have been developed as effective stereoselective catalysts. researchgate.net These catalysts, which feature the core 4-(piperidin-1-yl)pyridine unit, have achieved high enantioselectivity in the synthesis of L-proline and (R)-1,1'-bi(2-naphthol) derivatives. researchgate.net The design of such chiral pyridine-derived ligands is a burgeoning field, with applications in mechanistically diverse transition-metal-catalyzed reactions, including highly enantioselective hydrogenations and C-H borylation. nih.govnih.gov The inherent reactivity of the 4-(piperidin-1-yl)pyridine moiety makes it an attractive core for designing new generations of chiral ligands and organocatalysts.

Scaffold Utility in Medicinal Chemistry and Drug Discovery

The piperidinyl-pyridine framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds across a range of therapeutic areas. Its ability to form key hydrogen bonds, engage in hydrophobic interactions, and maintain favorable physicochemical properties makes it an ideal starting point for drug design.

Rational Design of Novel Bioactive Entities

The this compound scaffold has been instrumental in the rational design of new molecules targeting various diseases. Its structural components can be strategically employed to achieve desired interactions with biological targets.

Kinase Inhibitors: The pyrazolo[3,4-b]pyridine core, a close relative of the pyridine scaffold, is a common fragment in kinase inhibitors. nih.gov The pyrazole (B372694) portion often acts as a hydrogen bond center, while the pyridine ring can form π–π stacking interactions with key amino acid residues like phenylalanine in the kinase active site. nih.gov Structure-based design has led to the identification of potent inhibitors of p38 MAP kinase and Tropomyosin receptor kinase (TRK) that incorporate piperidine (B6355638) and pyridine-like moieties. nih.govnih.gov